Testosterone-2,2,4,6,6-D5
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Overview
Description
Testosterone-2,2,4,6,6-D5 is a deuterated form of testosterone, where five hydrogen atoms are replaced by deuterium atoms. This compound is often used as an internal standard in mass spectrometry due to its stable isotope labeling, which helps in the accurate quantification of testosterone levels in various biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Testosterone-2,2,4,6,6-D5 involves the deuteration of testosterone. One common method includes dissolving testosterone in deuterated methanol (MeOD) and then removing the solvent under reduced pressure. The residue is then subjected to microwave irradiation in the presence of deuterated sodium hydroxide (NaOD) and deuterium oxide (D2O) to achieve the desired deuteration .
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuteration processes using similar methods as described above but optimized for higher yields and purity. The use of advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Testosterone-2,2,4,6,6-D5 undergoes various chemical reactions, including:
Oxidation: Conversion to androstenedione.
Reduction: Formation of dihydrotestosterone (DHT).
Substitution: Deuterium atoms can be replaced under specific conditions.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Commonly uses reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the desired substitution but often involve strong acids or bases.
Major Products
Androstenedione: Formed through oxidation.
Dihydrotestosterone (DHT): Formed through reduction.
Various substituted derivatives: Formed through substitution reactions.
Scientific Research Applications
Testosterone-2,2,4,6,6-D5 is widely used in scientific research, including:
Chemistry: As an internal standard in mass spectrometry for the accurate quantification of testosterone.
Biology: Studying the metabolism and pharmacokinetics of testosterone.
Medicine: Researching testosterone-related disorders and developing therapeutic interventions.
Industry: Quality control in the production of testosterone and related compounds
Mechanism of Action
Testosterone-2,2,4,6,6-D5 exerts its effects by binding to androgen receptors, which then translocate to the nucleus and modulate gene expression. This leads to the development and maintenance of male secondary sexual characteristics. The deuterium atoms do not significantly alter the biological activity of the compound but provide a means for precise tracking in metabolic studies .
Comparison with Similar Compounds
Similar Compounds
Testosterone: The non-deuterated form.
Dihydrotestosterone (DHT): A reduced form of testosterone.
Androstenedione: An oxidized form of testosterone.
Uniqueness
Testosterone-2,2,4,6,6-D5 is unique due to its stable isotope labeling, which allows for precise quantification and tracking in various research applications. This makes it particularly valuable in studies requiring high accuracy and reproducibility .
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-2,2,4,6,6-pentadeuterio-17-hydroxy-10,13-dimethyl-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1/i3D2,7D2,11D |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMGGOZAMZWBJJ-OKBZSKMBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@H]4O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21002-80-2 |
Source
|
Record name | 21002-80-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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